![molecular formula C16H15N3O3S B2408113 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide CAS No. 1147649-40-8](/img/structure/B2408113.png)
2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival. It has also been suggested that the compound may modulate the activity of specific ion channels, which play a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide have been extensively studied. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, the compound has been shown to modulate the activity of specific enzymes and receptors in the body, which may contribute to its pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide in lab experiments is its potent pharmacological effects. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and antibacterial properties, which make it an attractive candidate for further investigation. However, one of the major limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide. One of the major future directions is the investigation of its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound has shown promising results in preclinical studies, and further investigation is needed to determine its efficacy and safety in clinical trials. Another future direction is the investigation of its mechanism of action. The compound has been shown to modulate the activity of specific enzymes and receptors in the body, and further investigation is needed to determine the exact mechanism of action. Finally, future research could focus on the development of novel derivatives of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide, which may exhibit improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-3-nitropyridine with sodium methoxide to obtain 2-methoxy-3-nitropyridine. The second step involves the reaction of 2-methoxy-3-nitropyridine with 3-(2-oxo-1,3-oxazolidin-3-yl)aniline to obtain 2-(3-(2-oxo-1,3-oxazolidin-3-yl)phenyl)pyridine-3-nitro. The third step involves the reduction of 2-(3-(2-oxo-1,3-oxazolidin-3-yl)phenyl)pyridine-3-nitro with tin and hydrochloric acid to obtain 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound has also been investigated for its potential use as a diagnostic tool in the field of biochemistry.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-23-15-13(6-3-7-17-15)14(20)18-11-4-2-5-12(10-11)19-8-9-22-16(19)21/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDASSXMHVWYTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)N3CCOC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

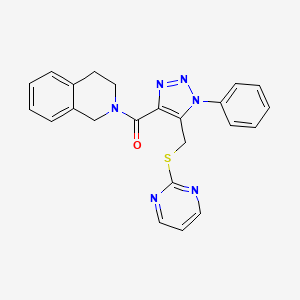
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
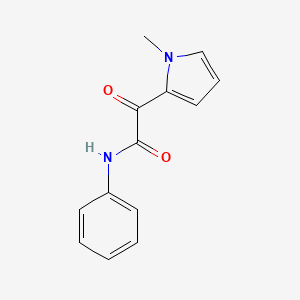
![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)
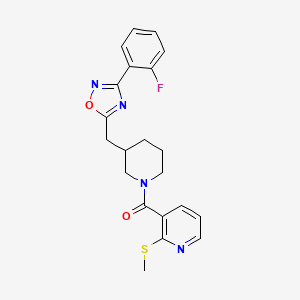
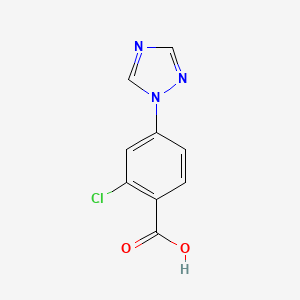
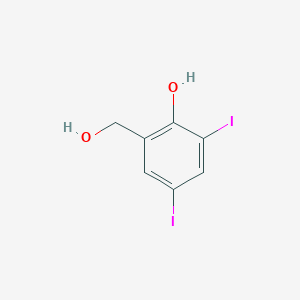
![N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2408044.png)
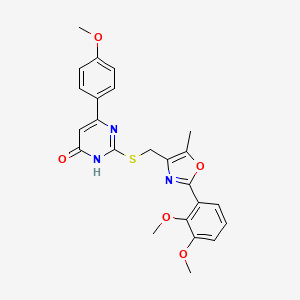
![(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2408046.png)

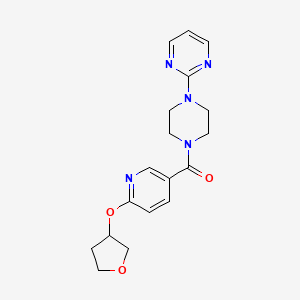
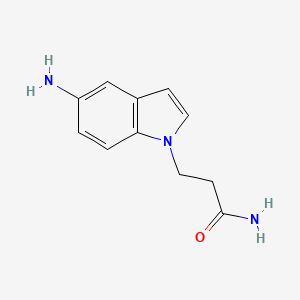
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)